![molecular formula C22H17ClN2O2 B11447302 1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11447302.png)
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzylamine with 2-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as ammonium acetate, under reflux conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit significant anticancer properties. For instance:
- A study evaluated the compound's efficacy against various human tumor cell lines using the National Cancer Institute's protocols. Results demonstrated a mean growth inhibition (GI) value indicating strong antitumor activity .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains:
- Compounds derived from similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Neuroprotective Effects
Quinazoline derivatives have been investigated for their neuroprotective effects, particularly in relation to Alzheimer's disease:
- Research suggests that modifications to the quinazoline structure can enhance acetylcholinesterase inhibitory activity, potentially aiding in cognitive function preservation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The presence of specific substituents on the phenyl rings significantly influences the compound's pharmacological effects:
- Chloro and Methyl Substituents : The chlorophenyl and methyl groups are believed to enhance lipophilicity and improve binding affinity to biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 1-[(2-Methylphenyl)methyl]-3-(2-chlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and methylphenyl groups can enhance its binding affinity to certain targets and provide distinct pharmacological properties compared to other quinazoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, also referred to as compound X, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of compound X is C20H18ClN3O2. It features a tetrahydroquinazoline core with substituents that may influence its biological activity. The presence of the chlorine atom and the methylphenyl group are particularly noteworthy as they can enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies indicate that compound X exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : Compound X has been screened against a panel of kinases and demonstrated inhibitory activity against critical oncogenic pathways, particularly those involving AKT signaling. This pathway is known to play a pivotal role in cancer cell survival and proliferation .
- Cytotoxicity : In vitro assays reveal that compound X induces apoptosis in cancer cells while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapeutics .
Antibacterial Activity
In addition to its anticancer properties, compound X exhibits notable antibacterial activity. Studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy of compound X was assessed against several Gram-positive and Gram-negative bacteria. The MIC values ranged from 3.91 mg/L to higher concentrations depending on the bacterial strain tested .
- Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Efficacy in Glioblastoma
A recent study investigated the effects of compound X on glioblastoma cells. It was found that:
- Compound X significantly inhibited the growth of glioblastoma neurospheres.
- The compound induced cell cycle arrest and apoptosis in a dose-dependent manner.
- Notably, it showed reduced cytotoxicity towards healthy neuronal cells, highlighting its potential as a targeted therapy for glioblastoma .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of compound X against clinical isolates of Staphylococcus aureus:
- The compound exhibited potent antibacterial activity with an MIC comparable to standard antibiotics like oxacillin.
- Time-kill studies indicated that compound X effectively reduces bacterial counts within hours of exposure .
Structure-Activity Relationship (SAR)
The pharmacological profile of compound X can be further understood through SAR analysis. Modifications to the chlorophenyl and methylphenyl groups have been explored to optimize activity:
Modification | Effect on Activity |
---|---|
Chlorine Positioning | Altered binding affinity towards target receptors |
Methyl Group Variation | Influenced lipophilicity and cellular uptake |
These findings suggest that subtle changes in chemical structure can significantly impact biological activity.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3 |
InChI Key |
ZWGLOENEEHUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.